1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2OS. This compound is characterized by the presence of chloro and mercapto groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-chloromethyl)-2-mercaptophenyl)propan-2-one
- 1-(2-Chloro-4-mercaptophenyl)propan-1-one
Uniqueness
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C9H8Cl2OS |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-4,9,13H,1H3 |
InChI Key |
MBRDSQGOLYDVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)Cl)Cl |
Origin of Product |
United States |
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